Disodium glutarate

Description

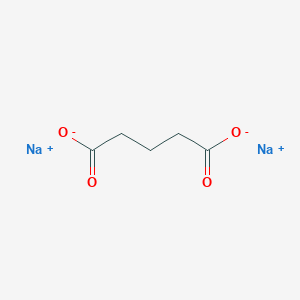

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDYLZOBWIAUPC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-94-1 (Parent) | |

| Record name | Disodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80889613 | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13521-83-0, 32224-61-6 | |

| Record name | Disodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66A8JM9KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of disodium glutarate as a chaotropic agent?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical mechanism of action of disodium glutarate as a chaotropic agent. While direct experimental data on the chaotropic properties of this compound is limited in publicly available literature, this document extrapolates its likely mechanism based on the established principles of chaotropy and the behavior of similar dicarboxylate ions. The guide covers the fundamental principles of chaotropic agents, their interaction with water structure and macromolecules, and details the experimental protocols that would be employed to quantify these effects. Visualizations of the proposed mechanisms and experimental workflows are provided to facilitate understanding.

Introduction to Chaotropic Agents

Chaotropic agents are substances that disrupt the highly ordered, hydrogen-bonded network of water molecules.[1][2] This disruption increases the entropy of the system, leading to a "chaotic" or disordered state of water.[1] The primary consequence of this altered water structure is the weakening of the hydrophobic effect, a crucial force in maintaining the native conformation of macromolecules such as proteins and nucleic acids.[2][3] By making it more energetically favorable for nonpolar residues to be exposed to the aqueous environment, chaotropes promote the denaturation or unfolding of these biomolecules.[2][4]

Commonly recognized chaotropic agents include high concentrations of urea, guanidinium chloride, and certain ions from the Hofmeister series, such as iodide (I⁻) and perchlorate (ClO₄⁻).[4][5] The chaotropic or kosmotropic (order-making) nature of an ion is generally related to its size and charge density.[6] Large, singly charged ions with low charge density tend to be chaotropic, as they are not strongly hydrated and thus disrupt the local water structure.[7]

Proposed Mechanism of Action for this compound

This compound is the salt of glutaric acid, a five-carbon dicarboxylic acid. In aqueous solution, it dissociates into two sodium cations (Na⁺) and a glutarate dianion (⁻OOC-(CH₂)₃-COO⁻). The chaotropic or kosmotropic effect of a salt is the sum of the effects of its constituent ions. While the sodium ion is considered weakly kosmotropic, the properties of the glutarate anion are less well-characterized in the context of the Hofmeister series.

Based on the principles of chaotropy, the glutarate anion's mechanism as a chaotropic agent can be hypothesized as follows:

-

Disruption of the Water Hydrogen Bond Network: The glutarate anion, with its two carboxylate groups and a flexible hydrocarbon chain, is expected to interfere with the tetrahedral hydrogen-bonding network of water. The carboxylate groups will interact with water via hydrogen bonding, but the overall size and shape of the ion are likely to create steric hindrance, preventing the formation of the highly ordered clathrate-like cages that water molecules typically form around nonpolar solutes. This disruption increases the overall entropy of the bulk water.[1][2]

-

Weakening of the Hydrophobic Effect: The hydrophobic effect is the primary driving force for the folding of most proteins. It arises from the entropic penalty of ordering water molecules around exposed nonpolar amino acid side chains. By creating a more disordered bulk water environment, the glutarate anion reduces this entropic cost.[2][3] Consequently, the thermodynamic favorability of burying hydrophobic residues within the protein's core is diminished, leading to a destabilization of the native, folded state.

-

Direct Interactions with the Macromolecule: While the primary effect of chaotropes is considered to be mediated through their influence on water structure, direct interactions with the protein cannot be excluded. The carboxylate groups of the glutarate anion could potentially form hydrogen bonds or electrostatic interactions with polar or charged residues on the protein surface. However, the chaotropic effect is predominantly understood as an indirect phenomenon.

The following diagram illustrates the proposed general mechanism of a chaotropic agent like the glutarate anion.

Experimental Protocols for Characterization

To definitively characterize the chaotropic properties of this compound, a series of biophysical and thermodynamic experiments would be necessary. The following are detailed methodologies for key experiments.

Viscosity Measurements (Jones-Dole Equation)

The effect of a solute on the viscosity of a solution provides insights into its interaction with the solvent. The Jones-Dole equation is an empirical relationship that describes the relative viscosity (η_r) of an electrolyte solution:

η_r = η / η₀ = 1 + A√c + Bc

where η is the viscosity of the solution, η₀ is the viscosity of the pure solvent, c is the molar concentration, A is the Falkenhagen coefficient related to ion-ion interactions, and B is the Jones-Dole B-coefficient, which reflects ion-solvent interactions.[8]

-

Kosmotropes (structure-makers) generally have a positive B-coefficient, indicating an increase in the structuring of water.[7]

-

Chaotropes (structure-breakers) typically have a negative B-coefficient, signifying a disruption of the water structure.[7]

Experimental Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 0.01 M to 1 M) using high-purity water.

-

Viscometer: Use a calibrated Ubbelohde or Cannon-Fenske capillary viscometer placed in a constant temperature water bath (e.g., 25.00 ± 0.01 °C).

-

Flow Time Measurement: Measure the flow time of a fixed volume of each solution through the capillary. The flow time is proportional to the kinematic viscosity.

-

Density Measurement: Determine the density of each solution using a pycnometer or a digital density meter.

-

Viscosity Calculation: Calculate the dynamic viscosity (η) using the formula η = ν * ρ, where ν is the kinematic viscosity and ρ is the density.

-

Data Analysis: Plot (η_r - 1)/√c against √c. The y-intercept of the linear fit at low concentrations gives the A-coefficient, and the slope gives the B-coefficient.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the thermal stability of a protein. The midpoint of the thermal unfolding transition (T_m) is a sensitive indicator of protein stability. Chaotropic agents lower the T_m, while kosmotropic agents increase it.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of a model protein (e.g., lysozyme or ribonuclease A) at a fixed concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate or Tris buffer). Prepare identical protein solutions containing varying concentrations of this compound (e.g., 0 M, 0.2 M, 0.5 M, 1 M).

-

DSC Measurement: Load the protein solution (sample) and the corresponding buffer without protein (reference) into the DSC cells.

-

Thermal Scan: Scan the temperature at a constant rate (e.g., 1 °C/min) over a range that encompasses the protein's unfolding transition (e.g., 20 °C to 90 °C).

-

Data Analysis: The instrument measures the differential heat capacity (ΔC_p) as a function of temperature. The peak of the resulting thermogram corresponds to the T_m.

-

Interpretation: A decrease in T_m with increasing this compound concentration would indicate a chaotropic effect.

The following diagram outlines the workflow for determining the chaotropic effect using DSC.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is readily available, the following table is presented as a template for how such data would be structured for clear comparison. Hypothetical values are included for illustrative purposes.

| This compound Concentration (M) | Jones-Dole B-coefficient (dm³/mol) | Protein T_m (°C) | ΔT_m (°C) (Relative to 0 M) |

| 0.0 | N/A | 65.0 | 0.0 |

| 0.2 | -0.05 (Hypothetical) | 63.5 | -1.5 |

| 0.5 | -0.05 (Hypothetical) | 61.2 | -3.8 |

| 1.0 | -0.05 (Hypothetical) | 58.0 | -7.0 |

Conclusion

While the specific classification of this compound as a chaotropic agent awaits direct experimental verification, its molecular structure as a dicarboxylate suggests it is likely to exhibit chaotropic properties. The proposed mechanism involves the disruption of the hydrogen-bonded network of water, which in turn weakens the hydrophobic effect and leads to the destabilization and denaturation of macromolecules. The experimental protocols detailed in this guide, particularly viscosity measurements and differential scanning calorimetry, provide a clear pathway for the definitive characterization of this compound's effects on aqueous solutions and protein stability. Such characterization is essential for its potential application in drug formulation and other biotechnological processes where the modulation of macromolecular stability is required.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. On the Stabilizing Effect of Aspartate and Glutamate and Its Counteraction by Common Denaturants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen bonded supramolecular network in organic salts: crystal structures of acid–base salts of dicarboxylic acids and amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Effects of Salts of the Hofmeister Series on the Hydrogen Bond Network of Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Jones–Dole equation - Wikipedia [en.wikipedia.org]

Disodium Glutarate: A Technical Guide to its Role in Disrupting Non-Covalent Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid glutaric acid, serves as a valuable tool in biochemical and proteomics research. While often utilized as a buffer component, its primary role in the context of protein interactions is that of a chaotropic agent, capable of disrupting the non-covalent forces that maintain protein structure and mediate protein-protein interactions. This technical guide provides an in-depth exploration of the mechanisms, applications, and experimental considerations for using this compound to modulate protein complexes. It further delves into a more specific inhibitory role of glutarate in key enzymatic pathways, offering a nuanced understanding beyond its general chaotropic effects.

Introduction to Non-Covalent Protein Interactions

The intricate three-dimensional structure and function of proteins are dictated by a delicate balance of non-covalent interactions. These forces, though individually weak, collectively confer stability to folded proteins and specificity to their interactions with other molecules. Key non-covalent interactions include:

-

Hydrogen Bonds: Formed between an electronegative atom (like oxygen or nitrogen) and a hydrogen atom bonded to another electronegative atom. They are crucial for stabilizing secondary structures like alpha-helices and beta-sheets.[1][2]

-

Ionic Interactions (Salt Bridges): Electrostatic attractions between oppositely charged amino acid side chains.[3][4]

-

Hydrophobic Interactions: The tendency of nonpolar amino acid side chains to cluster together in the interior of a protein, away from the aqueous environment. This is a major driving force in protein folding.[3][5]

-

Van der Waals Forces: Weak, short-range attractions between all atoms, arising from transient fluctuations in electron distribution.[1][6][7]

The disruption of these interactions can lead to protein unfolding (denaturation) or the dissociation of protein complexes, which is a fundamental principle in many biochemical assays and a target for therapeutic intervention.[8]

This compound as a Chaotropic Agent

This compound is classified as a chaotropic agent.[9] Chaotropes are substances that disrupt the structure of water, thereby weakening the hydrophobic effect and interfering with other non-covalent interactions that stabilize macromolecules like proteins.[5][10] The dicarboxylate nature of the glutarate ion contributes to its chaotropic properties.

The primary mechanism by which this compound disrupts protein interactions is by altering the bulk water structure. By interfering with the hydrogen-bonding network of water, it reduces the entropic penalty of exposing hydrophobic residues to the solvent. This solubilization of nonpolar groups promotes protein unfolding and the dissociation of protein-protein interfaces that are often stabilized by hydrophobic interactions.[5][10][11]

Quantitative Analysis of Protein Disruption

While specific quantitative data for the disruptive effects of this compound on protein-protein interactions (e.g., precise Kd or IC50 values) are not extensively documented in publicly available literature, its impact can be quantified using various biophysical techniques. The concentration of this compound required to achieve a desired level of disruption will be protein-dependent and must be determined empirically.

Table 1: Parameters for Quantifying Protein Interaction Disruption

| Parameter | Description | Typical Techniques |

| Dissociation Constant (Kd) | A measure of the binding affinity between two molecules. A higher Kd indicates weaker binding. Changes in Kd in the presence of this compound quantify its disruptive effect. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC) |

| IC50 (Inhibitory Concentration 50%) | The concentration of an inhibitor (in this case, this compound) that is required to inhibit a given biological process or component by 50%. | Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP) |

| Melting Temperature (Tm) | The temperature at which 50% of a protein is unfolded. A decrease in Tm in the presence of this compound indicates destabilization. | Differential Scanning Fluorimetry (DSF), Circular Dichroism (CD) Spectroscopy |

Experimental Protocols for Studying Protein Interaction Disruption

This compound can be incorporated into standard protocols for studying protein-protein interactions to induce or modulate the dissociation of complexes. The optimal concentration will vary depending on the specific protein system and the strength of the interaction being investigated. It is recommended to perform a dose-response titration to determine the effective concentration range.

Co-Immunoprecipitation (Co-IP) with this compound Wash Steps

Co-IP is used to isolate a protein of interest along with its binding partners from a cell lysate.[4][7][12] Introducing this compound in the wash steps can help to distinguish between strong and weak or transient interactions.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein.

-

Complex Capture: Add protein A/G-coupled beads to capture the antibody-antigen complexes.

-

Wash Steps:

-

Perform initial washes with a standard lysis buffer to remove non-specific binders.

-

Perform subsequent washes with lysis buffer containing increasing concentrations of this compound (e.g., 50 mM, 100 mM, 250 mM, 500 mM).

-

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to identify the "prey" proteins that remain bound at different concentrations of this compound.

Experimental Workflow for Co-IP with this compound

Caption: Workflow for Co-Immunoprecipitation using this compound washes.

Pull-Down Assay with this compound Elution

Pull-down assays are similar to Co-IP but use a purified, tagged "bait" protein to capture interacting partners.[2][3][5][13] this compound can be used as an elution agent to release the "prey" proteins.

Methodology:

-

Bait Protein Immobilization: Immobilize a purified, tagged (e.g., GST-tagged or His-tagged) bait protein onto an affinity resin.

-

Incubation with Lysate: Incubate the immobilized bait protein with a cell lysate containing potential "prey" proteins.

-

Wash Steps: Wash the resin extensively with a binding buffer to remove non-specifically bound proteins.

-

Elution:

-

Elute specifically bound proteins using a buffer containing a competitive agent for the tag (e.g., glutathione for GST tags, imidazole for His tags).

-

Alternatively, or in a subsequent step, elute proteins using a buffer containing this compound to disrupt the protein-protein interaction.

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE, mass spectrometry, or Western blotting.

Pull-Down Assay Workflow

Caption: General workflow for a pull-down assay with this compound elution.

Surface Plasmon Resonance (SPR) to Measure Disruption

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10][14][15][16][17] It can be used to quantitatively measure the effect of this compound on the kinetics of protein-protein interactions.

Methodology:

-

Ligand Immobilization: Immobilize one protein (the "ligand") onto the surface of an SPR sensor chip.

-

Analyte Injection: Flow a solution containing the other protein (the "analyte") over the sensor surface and measure the association.

-

Dissociation Phase: Replace the analyte solution with buffer and measure the dissociation of the complex.

-

Regeneration: Remove the bound analyte to prepare the surface for the next cycle.

-

Disruption Analysis: Repeat the binding experiment with different concentrations of this compound added to the analyte solution and/or the dissociation buffer.

-

Data Analysis: Determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) for each condition to quantify the disruptive effect of this compound.

Caption: Competitive inhibition of an α-ketoglutarate-dependent dioxygenase by glutarate.

Conclusion

This compound is a versatile reagent for the study of non-covalent protein interactions. Its utility stems from its chaotropic nature, which allows for the controlled disruption of protein complexes, and its more specific role as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. While quantitative data on its disruptive strength for specific protein-protein interactions requires empirical determination, the experimental frameworks provided in this guide offer robust approaches for its application. By leveraging both its general and specific mechanisms of action, researchers can effectively probe the stability of protein complexes, elucidate interaction partners, and modulate the activity of key signaling pathways. Careful optimization of experimental conditions is paramount to achieving reproducible and meaningful results in the application of this compound for disrupting non-covalent protein interactions.

References

- 1. Succinic acid - Wikipedia [en.wikipedia.org]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of Glutaric Aciduria Type 1-Related glutaryl-CoA Dehydrogenase with Mitochondrial Matrix Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate interacts with VDAC and modulates opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamic acid - Wikipedia [en.wikipedia.org]

- 9. How the protein concentration affects unfolding curves of oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]

- 11. Selective Delivery of Dicarboxylates to Mitochondria by Conjugation to a Lipophilic Cation via a Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [iro.uiowa.edu]

- 13. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. search.lib.utexas.edu [search.lib.utexas.edu]

- 16. Deactylase inhibitors disrupt cellular complexes containing protein phosphatases and deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

Disodium Glutarate: A Technical Guide to its Physicochemical Properties for Biochemical Research

For Immediate Release

Introduction

Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid glutaric acid, is a versatile and highly soluble compound increasingly utilized in biochemical and pharmaceutical research. Its unique properties make it a valuable tool in a range of applications, from serving as a buffering agent in enzymatic assays to acting as a chaotrope in proteomics and a modulator of cellular metabolism. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and its applications relevant to researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white, crystalline powder that is highly soluble in water.[1] Its properties are largely defined by the dicarboxylate nature of the glutarate anion, which allows for specific ionic interactions and buffering capacity. The key quantitative physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆Na₂O₄ | [2] |

| Molecular Weight | 176.08 g/mol | [2][3] |

| CAS Number | 13521-83-0 | [2][3] |

| Appearance | White to almost white crystalline powder | [2] |

| pKa of Parent Acid | pKₐ₁ = 4.34 (at 25°C) pKₐ₂ = 5.22 (at 25°C) | [4] |

| Aqueous Solubility | Highly soluble in water. The parent glutaric acid has a solubility of 639 g/L at 20°C; the salt form is expected to be significantly more soluble. | [1][4] |

| Organic Solubility | Generally considered insoluble in common non-polar organic solvents. | [1] |

| Stability | Stable in aqueous solution under standard laboratory conditions. | [5][6] |

Applications in Biochemical Research

The dicarboxylate structure of glutarate underpins its utility in several key research areas.

Buffering Agent

Due to the two carboxyl groups of its parent acid, this compound can serve as a buffering agent. The pKₐ values of glutaric acid (4.34 and 5.22) indicate that it provides its most effective buffering capacity in the pH range of approximately 3.3 to 6.2.[4] This makes it suitable for various biochemical assays that require stable pH conditions in this slightly acidic range.

Chaotropic Agent in Proteomics

In proteomics research, this compound is used as a chaotropic agent.[1] Chaotropes are substances that disrupt the structure of water, interfering with non-covalent intramolecular forces like hydrogen bonds and hydrophobic interactions that maintain a protein's native three-dimensional conformation.[7] By weakening these interactions, this compound facilitates the unfolding and denaturation of proteins, which is a critical step in sample preparation for techniques like 2D gel electrophoresis to ensure complete protein solubilization and prevent aggregation.[1]

Modulator of Cellular Metabolism and Immunity

Recent studies have revealed that glutarate, as an intermediate of lysine and tryptophan catabolism, is an important regulator of T-cell metabolism and anti-tumor immunity.[2] Glutarate can inhibit α-ketoglutarate-dependent dioxygenases and also directly regulate the pyruvate dehydrogenase complex (PDHc) through a post-translational modification known as glutarylation. This modification disrupts PDHc activity, thereby influencing T-cell differentiation and enhancing cytotoxic functions.[2] This role positions glutarate and its derivatives as potential tools for modulating immune responses in therapeutic contexts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

This protocol describes the straightforward synthesis of this compound from its parent acid.

-

Dissolution : Weigh 13.21 g (0.1 mol) of glutaric acid and dissolve it in 100 mL of deionized water in a 250 mL beaker with stirring.

-

Titration : Prepare a 2.0 M solution of sodium hydroxide (NaOH). Slowly add the NaOH solution to the glutaric acid solution while monitoring the pH.

-

Neutralization : Continue adding NaOH until the pH of the solution stabilizes at approximately 7.0. This will require approximately 100 mL of the 2.0 M NaOH solution to neutralize both carboxylic acid protons (a 2:1 molar ratio of NaOH to glutaric acid). The reaction is: C₅H₈O₄ + 2NaOH → C₅H₆Na₂O₄ + 2H₂O.[1]

-

Isolation : The resulting aqueous solution of this compound can be used directly or the solid can be isolated by evaporating the water under reduced pressure (rotoevaporation).

-

Purification : The resulting solid can be recrystallized from a minimal amount of hot ethanol/water mixture if higher purity is required.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of this compound in water.

References

- 1. Buy this compound | 13521-83-0 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. Solubility Table Chemistry Tutorial [ausetute.com.au]

- 5. α-Ketoglutaric acid disodium salt | 305-72-6 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Solubility table - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Chemical Characterization of High-Purity Disodium Glutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of high-purity disodium glutarate (C₅H₆Na₂O₄). This compound, the sodium salt of glutaric acid, serves as a crucial building block in the synthesis of biodegradable polymers and as a component in various biochemical buffer systems.[1] This document outlines a standard laboratory-scale synthesis protocol, details the analytical methods for purity assessment and structural confirmation, and presents key data in a structured format for ease of reference. The methodologies described herein are intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to produce and verify high-purity this compound for research and development applications.

Synthesis of High-Purity this compound

The most direct and common method for synthesizing this compound is through the neutralization of glutaric acid with a stoichiometric amount of sodium hydroxide.[2] This acid-base reaction is highly efficient and yields the salt and water as products.[2] Alternative, though less common, synthesis routes include electrochemical methods and the hydrolysis of glutaronitrile.[2] For the purpose of achieving high purity, the neutralization reaction followed by recrystallization is the preferred method.

Synthesis Workflow

The synthesis process begins with the dissolution of glutaric acid, followed by a controlled neutralization reaction with sodium hydroxide. The subsequent steps involve the isolation and purification of the resulting this compound, typically through crystallization, to ensure the removal of any unreacted starting materials or side products.

Caption: Workflow for the synthesis of high-purity this compound.

Experimental Protocol: Neutralization

This protocol details the synthesis of high-purity this compound from glutaric acid.

Materials:

-

Glutaric Acid (C₅H₈O₄, MW: 132.12 g/mol )

-

Sodium Hydroxide (NaOH, MW: 40.00 g/mol )

-

Deionized Water

-

Ethanol

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 13.21 g (0.1 mol) of glutaric acid in 100 mL of deionized water with magnetic stirring.

-

Preparation of NaOH Solution: Prepare a solution of 8.00 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

-

Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirred glutaric acid solution at room temperature. Monitor the pH of the reaction mixture, aiming for a final pH of approximately 7.0.

-

Concentration: Reduce the volume of the resulting solution to approximately 50 mL using a rotary evaporator.

-

Crystallization: Transfer the concentrated solution to a beaker. Slowly add 100 mL of ethanol while stirring to induce crystallization. Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold ethanol.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The final product should be a white to almost white crystalline powder.[3]

Chemical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a panel of analytical techniques should be employed. These methods provide both qualitative and quantitative data, ensuring the product meets the required specifications for high-purity applications.

Characterization Workflow

The characterization process involves a series of analytical tests to verify the compound's identity and assess its purity. High-Performance Liquid Chromatography (HPLC) is used for purity determination, while spectroscopic methods like NMR and FTIR are used for structural confirmation.

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and identifying any process-related impurities.[1] A reversed-phase method is typically employed.[1]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 210 nm), as glutarate lacks a strong chromophore.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to glutarate and any impurity peaks. Purity is calculated based on the relative peak areas.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the this compound molecule.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz).

-

Solvent: Deuterium oxide (D₂O).

-

¹H NMR Analysis: The proton NMR spectrum is expected to show two signals:

-

A triplet corresponding to the two equivalent methylene groups (C2-H₂ and C4-H₂) adjacent to the carboxylate groups.

-

A pentet for the central methylene group (C3-H₂).

-

-

¹³C NMR Analysis: The carbon NMR spectrum will confirm the presence of three distinct carbon environments: the carboxylate carbon, the adjacent methylene carbons, and the central methylene carbon.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, primarily the carboxylate group.

-

Instrumentation: FTIR Spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried sample.

-

Analysis: Acquire the spectrum and identify the characteristic absorption bands. Key expected peaks include:

-

Strong, broad absorption for the asymmetric stretching of the carboxylate (COO⁻) group, typically in the 1550-1610 cm⁻¹ region.

-

A weaker, symmetric stretching band for the carboxylate group around 1400 cm⁻¹.

-

C-H stretching vibrations from the methylene groups around 2850-2950 cm⁻¹.

-

Data Summary

The following tables summarize the key physical properties and expected analytical data for high-purity this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | disodium;pentanedioate | [1][2] |

| Synonyms | Glutaric Acid Disodium Salt | |

| CAS Number | 13521-83-0 | [2] |

| Molecular Formula | C₅H₆Na₂O₄ | [2][3] |

| Molecular Weight | 176.08 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [3] |

Table 2: Summary of Characterization Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | > 99.0% (based on peak area) |

| ¹H NMR (D₂O) | Chemical Shift (δ) | ~2.4 ppm (triplet, 4H, -CH₂-COO⁻), ~1.9 ppm (pentet, 2H, -CH₂-CH₂-CH₂-) |

| FTIR (KBr) | Absorption Bands (cm⁻¹) | ~1560 cm⁻¹ (asymmetric COO⁻ stretch), ~1410 cm⁻¹ (symmetric COO⁻ stretch), ~2950 cm⁻¹ (C-H stretch) |

| Purity Assay | Nonaqueous Titration | ≥ 99.0% |

Conclusion

This guide provides a foundational framework for the synthesis and comprehensive characterization of high-purity this compound. The detailed protocols for the neutralization reaction and subsequent purification via crystallization offer a reliable pathway to obtaining a high-quality product. The outlined analytical methodologies, including HPLC, NMR, and FTIR, are essential for verifying the purity and structural integrity of the final compound. Adherence to these procedures will enable researchers and drug development professionals to confidently produce and qualify this compound for its intended applications in polymer chemistry, metabolic research, and beyond.

References

The Genesis of Disodium Glutarate: From Basic Chemistry to Specialized Research Applications

While a singular, dated discovery of disodium glutarate in scientific literature remains elusive, its origins are intrinsically linked to the broader history of dicarboxylic acid chemistry dating back to the 19th and early 20th centuries. The synthesis of its parent compound, glutaric acid, has been documented through various methods over this period. The preparation of this compound itself is a fundamental acid-base neutralization reaction, a cornerstone of chemical synthesis that would have been a routine procedure for chemists of the era.

This compound, the sodium salt of glutaric acid, has emerged from the realm of basic organic chemistry to become a valuable tool in modern scientific research. Its utility spans diverse fields, from the intricacies of protein analysis to the formulation of polymeric materials. This technical guide delves into the known origins and applications of this compound, providing insights into its synthesis and its functional roles in the laboratory.

Synthesis of this compound

The primary and most straightforward method for synthesizing this compound is through the neutralization of glutaric acid with a sodium base, typically sodium hydroxide. This reaction is a classic acid-base titration, resulting in the formation of the salt and water.

Reaction Scheme:

Historically, the synthesis of glutaric acid itself has been approached through various routes, including the oxidation of cyclopentanone and the hydrolysis of glutaronitrile. Patents from the mid-20th century describe industrial processes for the manufacture of glutaric acid, highlighting its importance as a chemical intermediate.

Original Applications in Scientific Research

Pinpointing the definitive "original" application of this compound is challenging due to the likely routine nature of its initial preparations. However, its properties lend themselves to several foundational biochemical techniques that emerged in the early to mid-20th century.

Use as a pH Buffer

A glutarate buffer system is established through the equilibrium between glutaric acid (the weak acid) and the glutarate anion (the conjugate base), provided by this compound.

Role as a Chaotropic Agent in Proteomics

One of the more specialized and well-documented applications of this compound is its use as a chaotropic agent in proteomics, particularly in sample preparation for two-dimensional gel electrophoresis. Chaotropic agents disrupt the structure of water and weaken hydrophobic interactions, leading to the denaturation and unfolding of proteins. This is essential for accurately separating proteins based on their isoelectric point and molecular weight.

While the concept of chaotropism dates back to the Hofmeister series of 1888, the specific application of various salts for protein denaturation evolved with the development of biochemical techniques. This compound, as a salt of a dicarboxylic acid, contributes to this effect.

Experimental Workflow for Protein Denaturation:

Precursor in Metabolic Studies

Glutarate is a known intermediate in the metabolism of certain amino acids, such as lysine and tryptophan. Early metabolic pathway research, which burgeoned in the mid-20th century, would have likely utilized glutaric acid and its salts to study these processes. However, specific publications detailing the "discovery" of these pathways with a focus on the experimental use of this compound are not prominent.

Summary of Physicochemical Data

While historical experimental data is scarce, the fundamental physicochemical properties of this compound are well-established.

| Property | Value |

| Molecular Formula | C₅H₆Na₂O₄ |

| Molecular Weight | 176.08 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water |

Conclusion

The story of this compound is not one of a dramatic discovery but rather of a compound whose utility emerged from the foundational principles of chemistry and biochemistry. Its synthesis is a straightforward chemical reaction, and its early applications likely grew organically with the development of new scientific techniques. While a detailed historical record of its "original" use with specific experimental data is not apparent, its roles as a buffering agent, a chaotropic agent, and a metabolic precursor are logical extensions of its chemical properties. Today, this compound continues to be a valuable, if understated, reagent in the modern research laboratory, a testament to the enduring utility of fundamental chemical compounds.

Disodium glutarate CAS number and its significance in chemical databases.

A comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, analysis, and applications of Disodium Glutarate, CAS Number 13521-83-0.

This compound, identified by the Chemical Abstracts Service (CAS) number 13521-83-0, is the sodium salt of the dicarboxylic acid, glutaric acid.[1][2][3][4] This compound holds a significant position in various chemical databases due to its diverse applications across the food industry, pharmaceuticals, and biochemical research. Its high water solubility and specific chemical properties make it a valuable ingredient in a multitude of formulations and a key subject of study in metabolic and proteomic research.[1] This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is highly soluble in water.[2][5] Its chemical and physical properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Reference |

| CAS Number | 13521-83-0 | [1][2][3][4] |

| Molecular Formula | C₅H₆Na₂O₄ | [1][2] |

| Molecular Weight | 176.08 g/mol | [1][2] |

| IUPAC Name | disodium;pentanedioate | [1] |

| Synonyms | Glutaric acid disodium salt, Sodium glutarate | [2][3][4] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Purity | >99.0% (by Titration) | [2][3] |

| Solubility | Highly soluble in water | [1] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2][4] |

Significance and Applications in Chemical Databases and Research

The importance of this compound is documented across numerous chemical databases, reflecting its wide-ranging utility:

-

Food Industry: It is utilized as a flavor enhancer and acidity regulator, contributing to the umami taste profile in various food products.[1]

-

Pharmaceuticals: In drug formulations, it serves as an excipient, aiding in the solubility and stability of active pharmaceutical ingredients.[1]

-

Biochemical Research: Due to its pH-stabilizing properties, it is employed as a buffer component in biochemical assays.[1][6] It also acts as a chaotropic agent, disrupting non-covalent interactions to unfold proteins for analysis in proteomics research.[1]

-

Cosmetics and Personal Care: It functions as a buffering and chelating agent in skincare and cleaning products, maintaining pH stability and enhancing cleaning efficiency.[5]

-

Industrial Applications: this compound serves as a monomer for the synthesis of biodegradable polyesters and polyamides.[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound by Neutralization

The most common and straightforward method for synthesizing this compound is through the neutralization of glutaric acid with sodium hydroxide.[1]

Materials:

-

Glutaric acid (C₅H₈O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Reaction flask

-

Burette

-

Crystallization dish

Procedure:

-

Dissolution of Glutaric Acid: In a reaction flask, dissolve a known quantity of glutaric acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide in deionized water. The molar ratio of glutaric acid to sodium hydroxide should be 1:2 for complete neutralization.[1]

-

Neutralization: Slowly add the sodium hydroxide solution to the glutaric acid solution from a burette while continuously monitoring the pH. Maintain the temperature of the reaction mixture as needed. The endpoint of the neutralization is reached when the pH of the solution becomes neutral (pH ~7.0).

-

Concentration: Once neutralization is complete, the resulting solution of this compound can be concentrated by evaporating a portion of the water under reduced pressure or gentle heating.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining impurities. Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

For higher purity, the synthesized this compound can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol

-

Erlenmeyer flasks

-

Heating source

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals to a constant weight.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound and quantifying it in various matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or a suitable buffer for pH adjustment

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as carboxyl groups have some UV absorbance around this wavelength).[6]

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in deionized water. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of experimental procedures and the complex interactions within biological pathways.

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Role in Proteomics: An Experimental Workflow

This compound's function as a chaotropic agent is pivotal in proteomics for protein solubilization and denaturation prior to analysis.

Glutarate Metabolism Pathway

Glutarate is an intermediate in the metabolism of amino acids such as lysine and tryptophan. The following diagram provides a simplified overview of a metabolic pathway involving glutarate.

References

An In-depth Technical Guide to the Theoretical Models of Disodium Glutarate's Interaction with Water Molecules

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the interaction between disodium glutarate and water molecules. Understanding the hydration dynamics of this dicarboxylate is crucial for applications ranging from biochemistry to pharmaceutical formulation, as solvation significantly influences molecular conformation, reactivity, and bioavailability.

Theoretical Models of Hydration

The interaction of the glutarate dianion (C₅H₆O₄²⁻) with water is primarily governed by the formation of hydrogen bonds between the carboxylate groups and surrounding water molecules. Computational chemistry provides powerful tools to model these interactions at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time based on classical mechanics. A force field is used to describe the potential energy of the system, defining the interactions between atoms. For glutarate-water systems, MD simulations can reveal the structure and dynamics of the hydration shells. These simulations show that carboxylate groups strongly influence the local water structure, leading to a well-defined first hydration shell.[1][2] The dynamics can also show how water molecules exchange between the hydration shell and the bulk solvent.

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods offer a hybrid approach where the most critical part of the system (the glutarate anion and its immediate water neighbors) is treated with high-accuracy quantum mechanics, while the rest of the solvent is modeled using classical molecular mechanics.[3] This dual-level approach provides a balance between computational cost and accuracy, making it ideal for studying chemical reactions or processes where electronic effects, like charge transfer and polarization, are important.[3] Studies on dicarboxylates show that solvation effects are critical in determining reaction free energy barriers.[3]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is often used to study small clusters of a solute and solvent molecules to understand the fundamental interactions with high accuracy.[4][5][6] DFT calculations can provide precise geometries, interaction energies, and vibrational frequencies for glutarate-water clusters, which are essential for interpreting experimental spectroscopic data.[7] These calculations have shown that substrate binding and positioning within an active site, guided by interactions with water and residues, are key to reaction selectivity.[5][6]

Caption: Workflow for a typical Molecular Dynamics simulation of this compound hydration.

Quantitative Data from Theoretical Models

The following tables summarize key quantitative parameters derived from computational studies on dicarboxylates and their interactions with water. Specific data for glutarate can be inferred from these general findings.

Table 1: Hydration Shell Properties of Carboxylate Groups

| Parameter | Value | Method | Source |

|---|---|---|---|

| First Shell Coordination Number (Ca²⁺) | 7.5 (decreased from 8.0 in bulk) | Molecular Dynamics | [1] |

| First Shell Coordination Number (Sr²⁺) | 8.0 (decreased from 8.4 in bulk) | Molecular Dynamics | [1] |

| Cation-Asp Separation for Water Disruption (Ca²⁺) | ~4.9 Å | Molecular Dynamics | [1] |

| Energy Barrier for Water Replacement (Ca²⁺) | ~2 kcal/mol | Molecular Dynamics | [1] |

| Energy Barrier for Water Replacement (Sr²⁺) | ~4 kcal/mol | Molecular Dynamics | [1] |

| H-bond distance (dicarboxylate-host) | 2.49–2.59 Å | DFT | [8] |

| Anion–π interaction distance | 2.70–2.92 Å | DFT |[8] |

Table 2: Energetics of Dicarboxylate Interactions

| Interaction | Dissociation Energy (kcal/mol) | Method | Source |

|---|---|---|---|

| O–H···N Hydrogen Bond | 7.6 - 8.3 | QTAIM/NCI Plot | [9] |

| C–H···O/N Hydrogen Bond | 1.0 - 1.7 | QTAIM/NCI Plot | [9] |

| Antiparallel CN···CN | 0.3 - 0.5 | QTAIM/NCI Plot | [9] |

| Dimer Assembly (Cyanopyridine + Dicarboxylic Acid) | ~21 | QTAIM/NCI Plot |[9] |

Experimental Characterization of Hydration

Experimental techniques provide crucial data to validate and refine theoretical models. Spectroscopic and diffraction methods are particularly valuable for probing the local environment of the glutarate ion in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydration and molecular interactions in solution.[10] For glutarate, ¹H and ¹³C NMR can provide information on conformational changes upon solvation.[11][12] The chemical shifts of protons and carbons in the glutarate molecule are sensitive to the local environment, including hydrogen bonding with water. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify spatial proximities between the solute and water molecules, helping to map the hydration shell.[10]

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy probe the vibrational modes of molecules. The frequencies of these modes are sensitive to intermolecular interactions.[13][14] For glutarate, the stretching frequencies of the carboxylate (COO⁻) groups are particularly informative. Hydrogen bonding with water molecules typically causes shifts in these frequencies, providing insight into the strength and nature of the hydration.[15][16] Raman spectroscopy is well-suited for aqueous solutions and can offer a detailed "fingerprint" of the solvated species.[14][17]

X-ray Crystallography

For the solid state, X-ray crystallography can determine the precise three-dimensional structure of this compound hydrates.[18] By analyzing the crystal structure, it is possible to identify the coordination of water molecules around the glutarate and sodium ions, including specific bond distances and angles. This provides a static but highly detailed picture of the hydration environment.[19]

Caption: General experimental workflow for studying this compound hydration.

Experimental Protocols

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation :

-

Prepare a stock solution of 1 M this compound in high-purity deuterium oxide (D₂O) to minimize the solvent proton signal.

-

Create a series of dilutions from the stock solution (e.g., 500 mM, 250 mM, 100 mM, 50 mM) to study concentration-dependent effects.

-

Transfer approximately 0.6 mL of each sample into a standard 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 600 MHz).[10]

-

For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

-

For ¹³C NMR, use proton decoupling, a 45° pulse angle, a 5-second relaxation delay, and accumulate several hundred to a few thousand scans.

-

To probe hydration directly, acquire a 2D NOESY spectrum with a mixing time of 600-800 ms to observe cross-peaks between glutarate protons and the residual HDO signal.

-

-

Data Analysis :

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H spectra to the residual HDO peak (approx. 4.79 ppm).

-

Analyze the chemical shifts of the glutarate protons (α-CH₂ and β-CH₂) as a function of concentration.

-

Integrate the cross-peaks in the NOESY spectrum to quantify the proximity of water molecules to specific protons on the glutarate backbone.

-

Protocol: Raman Spectroscopic Analysis

-

Sample Preparation :

-

Prepare aqueous solutions of this compound in high-purity H₂O at various concentrations (e.g., 1 M, 500 mM, 250 mM).

-

Prepare a reference sample of pure H₂O.

-

Place a small aliquot of the sample onto a suitable substrate (e.g., a quartz slide or a well plate).

-

-

Data Acquisition :

-

Use a Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.[14]

-

Focus the laser into the liquid sample. Use a water immersion objective if available to reduce background signal and improve collection efficiency.[14]

-

Acquire spectra over a relevant wavenumber range (e.g., 400 cm⁻¹ to 1800 cm⁻¹ for the fingerprint region and 2800 cm⁻¹ to 3600 cm⁻¹ for C-H and O-H stretching).

-

Set acquisition parameters to achieve a good signal-to-noise ratio (e.g., 10-second exposure, 5-10 accumulations).

-

-

Data Analysis :

-

Perform cosmic ray removal and baseline correction on the raw spectra.

-

Subtract the spectrum of pure water from the solution spectra to isolate the contribution from the glutarate solute.

-

Analyze the positions and widths of key Raman bands, particularly the symmetric and asymmetric COO⁻ stretching modes (typically ~1400 cm⁻¹ and ~1580 cm⁻¹, respectively) and the C-H stretching modes (~2900 cm⁻¹).

-

Compare the experimental spectra with DFT-computed Raman spectra to aid in vibrational mode assignment.[7]

-

Visualization of Glutarate Hydration

The interaction between the glutarate dianion and water is dominated by hydrogen bonding at the two carboxylate termini. The aliphatic carbon chain is hydrophobic and interacts less strongly with water.

References

- 1. Molecular dynamics of ion hydration in the presence of small carboxylated molecules and implications for calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular dynamics simulations of peptide carboxylate hydration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glutarate Hydroxylation by the Carbon Starvation-Induced Protein D: A Computational Study into the Stereo- and Regioselectivities of the Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dicarboxylate recognition based on ultracycle hosts through cooperative hydrogen bonding and anion–π interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 10. An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. sclaser.mit.edu [sclaser.mit.edu]

- 14. Raman micro-spectroscopy reveals the spatial distribution of fumarate in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Spectroscopic investigation of the function of aqueous 2-hydroxyethylmethacrylate/glutaraldehyde solution as a dentin desensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Navigating the Waters of Unconventional Crystalline Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Disodium Glutarate: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of disodium glutarate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation. This document outlines predicted spectral data, detailed experimental protocols, and a logical workflow for analysis.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data is predicted based on the analysis of homologous dicarboxylate salts, namely disodium succinate and disodium adipate, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two types of methylene protons.

-

α-protons (Hα): These are the protons on the carbons directly attached to the carboxylate groups (C2 and C4). They are expected to be deshielded due to the electron-withdrawing effect of the carboxylate groups.

-

β-protons (Hβ): These are the protons on the central carbon (C3). They will be less deshielded than the α-protons.

The predicted chemical shifts, multiplicities, and assignments are summarized in the table below.

| Proton | Predicted Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration |

| α-CH₂ | 2.2 - 2.4 | Triplet (t) | 4H |

| β-CH₂ | 1.7 - 1.9 | Quintet (quin) | 2H |

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

-

Carboxylate Carbons (C1, C5): These carbons are the most deshielded due to their direct attachment to two oxygen atoms.

-

α-Carbons (C2, C4): These methylene carbons are adjacent to the electron-withdrawing carboxylate groups.

-

β-Carbon (C3): This central methylene carbon is the most shielded of the aliphatic carbons.

The predicted chemical shifts are presented in the table below.

| Carbon | Predicted Chemical Shift (δ) in D₂O (ppm) |

| C=O (Carboxylate) | 182 - 185 |

| α-CH₂ | 35 - 38 |

| β-CH₂ | 22 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the carboxylate anion.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Description |

| Asymmetric COO⁻ Stretch | 1550 - 1610 | Strong | Characteristic strong absorption for the carboxylate group.[1] |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Strong | Another characteristic strong absorption for the carboxylate group. |

| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Medium | Aliphatic C-H stretching vibrations. |

| CH₂ Scissoring | ~1465 | Medium | Bending vibration of the methylene groups. |

| CH₂ Rocking/Wagging | 700 - 1300 | Weak to Medium | Bending vibrations of the methylene groups in the fingerprint region. |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). D₂O is a good choice for sodium salts of carboxylic acids due to its ability to dissolve ionic compounds.

-

Cap the NMR tube securely and vortex or sonicate the sample until the solid is completely dissolved.

-

If necessary, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for precise chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons, though none are present in this compound)

-

Number of Scans: 128 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

Acquire the FID with broadband proton decoupling.

-

Process the FID using a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the solvent signal or an internal standard.

IR Spectroscopy (Solid State)

Two common methods for analyzing solid samples by IR spectroscopy are the KBr pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method:

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Acquire the background spectrum (air or an empty pellet holder).

-

Acquire the sample spectrum.

-

Process the spectrum by subtracting the background and performing a baseline correction.

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum.

-

Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using NMR and IR spectroscopy.

This comprehensive guide provides the foundational spectroscopic information and experimental procedures necessary for the structural analysis of this compound. By following these protocols and utilizing the predicted data as a reference, researchers can confidently identify and characterize this compound.

References

Methodological & Application

Disodium Glutarate in Mass Spectrometry: A Clarification and General Application Protocols

Initial inquiry into the use of disodium glutarate for sample preparation in mass spectrometry has revealed that this compound is not a standard or documented reagent for this purpose. Scientific literature and application notes do not describe its use as a buffer, matrix, or processing agent in typical mass spectrometry workflows such as proteomics or metabolomics.

Glutaric acid, the parent compound of this compound, is frequently a subject of analysis in mass spectrometry, particularly in clinical diagnostics for metabolic disorders like Glutaric Aciduria Type I.[1][2] This focus on glutaric acid as an analyte may be the source of its association with mass spectrometry.

In lieu of protocols for this compound, this document provides a detailed application note on a standard "bottom-up" proteomics sample preparation workflow. This widely used procedure is fundamental for researchers, scientists, and drug development professionals employing mass spectrometry for protein identification and quantification.

Application Note: Standard Bottom-Up Proteomics Sample Preparation for LC-MS/MS

This application note details a robust and widely adopted protocol for preparing protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal of this workflow is to enzymatically digest proteins into peptides, which are more amenable to separation and analysis by the mass spectrometer.

Experimental Workflow Overview

The process begins with cell or tissue lysis to extract proteins, followed by reduction and alkylation of cysteine residues to ensure efficient enzymatic digestion. The proteins are then digested, typically with trypsin, and the resulting peptides are purified and concentrated before LC-MS/MS analysis.

Detailed Experimental Protocols

Protein Extraction and Lysis

Objective: To efficiently lyse cells or tissues and solubilize proteins.

Materials:

-

Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0

-

Protease and Phosphatase Inhibitor Cocktails

-

Sonicator or homogenizer

-

Microcentrifuge

Protocol:

-

Start with a cell pellet or minced tissue sample on ice.

-